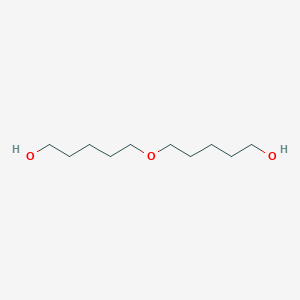
5-(5-Hydroxypentoxy)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Hydroxypentoxy)pentan-1-ol is an organic compound with the molecular formula C10H22O3 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Hydroxypentoxy)pentan-1-ol typically involves the reaction of 1,5-pentanediol with an appropriate alkylating agent under controlled conditions. One common method is the esterification of mixed dibasic acids with higher fatty alcohols, followed by hydrogenation. This process does not require a catalyst for the esterification step, simplifying the separation and purification stages .
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot production method from sustainable sources such as furfural. This method involves the use of tailored hydrotalcite-based catalysts to maximize the yield of 1,5-pentanediol under mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Hydroxypentoxy)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.
Applications De Recherche Scientifique
5-(5-Hydroxypentoxy)pentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biochemical pathways involving diols.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 5-(5-Hydroxypentoxy)pentan-1-ol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, influencing the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its use, such as in biochemical or industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Pentanediol: A similar diol with two hydroxyl groups but without the ether linkage.
1,4-Butanediol: Another diol with a shorter carbon chain.
1,6-Hexanediol: A diol with a longer carbon chain.
Uniqueness
5-(5-Hydroxypentoxy)pentan-1-ol is unique due to its ether linkage, which imparts different physical and chemical properties compared to other diols.
Propriétés
Numéro CAS |
14774-42-6 |
|---|---|
Formule moléculaire |
C10H22O3 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
5-(5-hydroxypentoxy)pentan-1-ol |
InChI |
InChI=1S/C10H22O3/c11-7-3-1-5-9-13-10-6-2-4-8-12/h11-12H,1-10H2 |
Clé InChI |
LUUGAJBKZCJNFR-UHFFFAOYSA-N |
SMILES canonique |
C(CCO)CCOCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



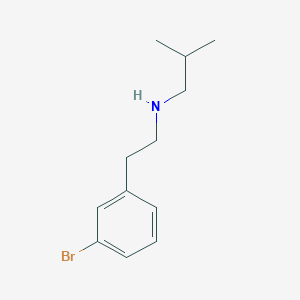


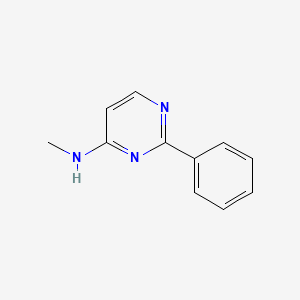
![Dimethyl [(4-chlorophenyl)methyl]propanedioate](/img/structure/B13893658.png)
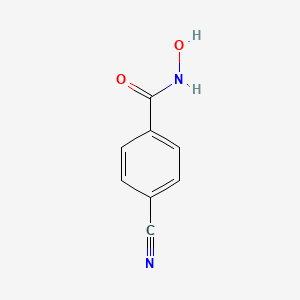
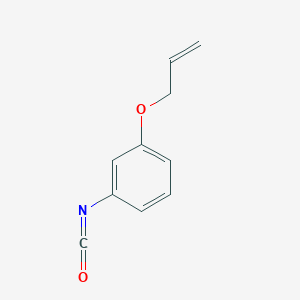

![3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B13893682.png)

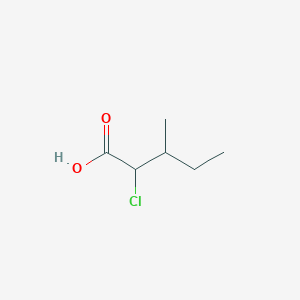
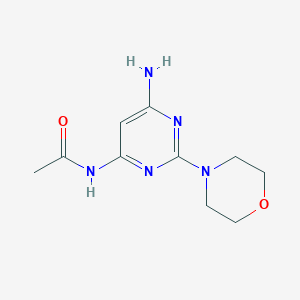
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide](/img/structure/B13893704.png)
